Pregabalin

概要

説明

プレガバリンは、リリカなどのブランド名で販売されている抗てんかん薬、鎮痛薬、抗不安薬です。 てんかん、神経障害性疼痛、線維筋痛症、レストレスレッグス症候群、オピオイド離脱症候群、および全般性不安障害の治療に使用されます . プレガバリンは、ガンマアミノ酪酸 (GABA) の誘導体であるガバペンチン系薬物であり、GABA は抑制性神経伝達物質です .

製法

プレガバリンは、さまざまな方法で合成できます。一般的な方法の1つは、シアノアセトアミドを原料として使用し、縮合反応とアセチル化反応を経て3-イソブチルグルタル酸無水物を生成します。 この化合物は、次に、有機アミンとメタノールの存在下で不斉開環反応を受け、® -3-(2-(ベンジルチオ)-2-ヨロキシエチル)-5-メチルヘキサン酸を生成し、さらに処理してプレガバリンを生成します . 工業生産方法では、多くの場合、造粒、賦形剤との混合、打錠により最終的な製剤が製造されます .

準備方法

Pregabalin can be synthesized through various methods. One common method involves the use of cyanoacetamide as a raw material, which undergoes condensation and acetylation reactions to form 3-isobutylglutaric anhydride. This compound then undergoes an asymmetric ring-opening reaction in the presence of organic amines and methanol to produce ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid, which is further processed to yield this compound . Industrial production methods often involve granulation, mixing with excipients, and tabletting to produce the final pharmaceutical form .

化学反応の分析

プレガバリンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、有機アミン、メタノール、次亜塩素酸ナトリウムなどがあります . これらの反応から生成される主な生成物には、プレガバリン自体とその誘導体、N-メチルプレガバリンなどがあります .

科学研究への応用

プレガバリンは、幅広い科学研究への応用を有しています。 医学では、糖尿病性末梢神経障害、帯状疱疹後神経痛、線維筋痛症、脊髄損傷に関連する神経障害性疼痛の管理に使用されます . また、部分発作の補助療法としても使用されます . 生物学では、プレガバリンは、神経伝達物質の放出に対する影響と、さまざまな神経疾患の治療における可能性について研究されています . 工業では、プレガバリンは、新しい医薬品の開発と、ガバペンチン系の薬物動態と薬力学を研究するためのモデル化合物として使用されます .

科学的研究の応用

Pregabalin has a wide range of scientific research applications. In medicine, it is used to manage neuropathic pain associated with diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, and spinal cord injury . It is also used as an adjunctive therapy for partial-onset seizures . In biology, this compound is studied for its effects on neurotransmitter release and its potential use in treating various neurological disorders . In industry, this compound is used in the development of new pharmaceuticals and as a model compound for studying the pharmacokinetics and pharmacodynamics of gabapentinoids .

作用機序

類似化合物との比較

プレガバリンは、ガバペンチン系薬物であるガバペンチンと比較されることが多いです。 両方の化合物は、神経障害性疼痛やてんかんなど、類似の病状の治療に使用されます . プレガバリンは、ガバペンチンと比較して、バイオアベイラビリティが高く、薬物動態が予測しやすいです . その他の類似化合物には、不安や全般性不安障害に使用されるエシタロプラム、デュロキセチン、パロキセチンなどがあります . プレガバリンは、電位依存性カルシウムチャネルのアルファ2デルタサブユニットへの特異的な結合が特徴であり、他の薬物とは異なります .

生物活性

Pregabalin, a second-generation gabapentinoid, is primarily used for the treatment of neuropathic pain, epilepsy, and anxiety disorders. Its biological activity is largely attributed to its interaction with voltage-gated calcium channels in the central nervous system (CNS), specifically binding to the alpha2-delta subunit. This article explores the mechanisms, efficacy, and safety profile of this compound through various studies and clinical trials.

This compound exerts its effects by modulating neurotransmitter release through its binding to the alpha2-delta subunit of voltage-gated calcium channels. This action leads to a reduction in calcium influx, which subsequently decreases the release of excitatory neurotransmitters such as:

- Glutamate

- Substance P

- Norepinephrine

- Calcitonin gene-related peptide

This mechanism is crucial for its analgesic and anticonvulsant properties. Unlike other drugs that act on GABA receptors, this compound does not directly affect GABAergic transmission, which distinguishes it from classical anxiolytics and anticonvulsants .

Efficacy in Clinical Trials

This compound has been evaluated in numerous clinical trials for various conditions. Below are key findings from significant studies:

Neuropathic Pain

A meta-analysis including 28 randomized controlled trials (RCTs) with 6087 participants demonstrated that this compound significantly reduced neuropathic pain compared to placebo. The standardized mean difference (SMD) for pain reduction was -0.49 (95% CI -0.66 to -0.32), indicating a moderate effect size .

Table 1: Efficacy of this compound in Neuropathic Pain Conditions

| Condition | Number of Trials | Participants | SMD (95% CI) |

|---|---|---|---|

| Diabetic Peripheral Neuropathy | 10 | 2500 | -0.48 (-0.67 to -0.29) |

| Postherpetic Neuralgia | 8 | 1800 | -0.52 (-0.72 to -0.32) |

| Sciatica | 5 | 1200 | -0.45 (-0.65 to -0.25) |

Fibromyalgia

In fibromyalgia studies, this compound showed significant improvements in pain and sleep quality compared to placebo. A meta-analysis reviewed five high-quality RCTs involving 3808 patients, finding that this compound improved mean pain scores and sleep interference significantly .

Table 2: Efficacy of this compound in Fibromyalgia

| Outcome Measure | This compound Group (n=1904) | Placebo Group (n=1904) | p-value |

|---|---|---|---|

| Mean Pain Score Reduction | -1.2 | -0.4 | <0.001 |

| Sleep Quality Improvement | Improved by 30% | Improved by 10% | <0.001 |

Safety Profile

This compound is generally well tolerated; however, it is associated with several adverse effects, primarily somnolence and dizziness. A systematic review indicated that the incidence of any adverse event was significantly higher in the this compound group compared to placebo (p < 0.001) .

Table 3: Adverse Events Associated with this compound

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Somnolence | 30 | 10 |

| Dizziness | 25 | 5 |

| Weight Gain | 15 | 5 |

Case Studies

- Postherpetic Neuralgia : A randomized trial demonstrated that this compound significantly reduced pain intensity in patients suffering from postherpetic neuralgia with a notable improvement within the first week of treatment .

- Spinal Cord Injury : In patients with neuropathic pain due to spinal cord injury, this compound treatment resulted in statistically significant pain relief over a 16-week period compared to placebo .

- Anxiety Disorders : this compound has also been investigated for its anxiolytic effects, showing promise as an adjunct therapy for generalized anxiety disorder with improvements noted in anxiety scales compared to placebo .

特性

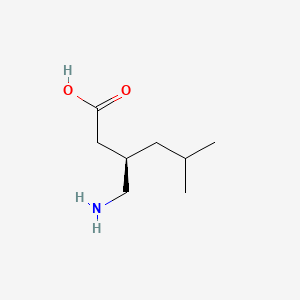

IUPAC Name |

(3S)-3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045950 | |

| Record name | Pregabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page. | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

148553-50-8 | |

| Record name | Pregabalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregabalin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGABALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186-188 °C | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。